(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Synthesis and antimicrobial activity of pyrazolines and methanones : These compounds, including derivatives similar to (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, have been synthesized and shown to possess significant antimicrobial activity. Compounds with a methoxy group exhibited high antimicrobial potency (Kumar et al., 2012).
Antibacterial and antioxidant activities of pyrazoles : Derivatives of pyrazole, akin to the compound , have been synthesized and tested for antibacterial and antioxidant properties. They displayed moderate activity against certain bacteria and moderate antioxidant activities (Lynda, 2021).
Anticancer and Antimicrobial Agents
- New oxazole clubbed pyridyl-pyrazolines : Synthesis of compounds combining oxazole, pyrazoline, and pyridine have shown potential as anticancer and antimicrobial agents. Molecular docking studies support their potential utilization in overcoming drug resistance (Katariya et al., 2021).
Supramolecular Chemistry and Spectroscopy
- Mononuclear complexes with pyrazol-pyridine : The synthesis of new mononuclear complexes involving pyrazole and pyridine has been achieved. These compounds have been studied for their photoluminescent properties and could have applications in supramolecular chemistry (Zhu et al., 2014).
Electrochemical Applications
Pyridinium bromide in electrochemical reactions : Pyridinium bromide, related to the pyridine component in the compound of interest, has been used as a mediator in electrochemical transformations, showcasing its potential in synthesizing various compounds, including cyclopropanes (Vereshchagin et al., 2019).
Corrosion inhibition of steel : Pyridine–pyrazole type compounds, similar to the one , have been studied for their efficiency in inhibiting steel corrosion in acidic environments. They act as cathodic inhibitors and are adsorbed onto the steel surface according to the Frumkin adsorption isotherm model (Tebbji et al., 2005).
Properties
IUPAC Name |
(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(9-4-5-9)7-11(14-15)10-3-1-2-6-13-10/h1-3,6-7,9,16H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAYBNJSKPXZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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